Isomaltulose (6-O-α-D-glucopyranosyl-D-fructofuranoside), a naturally occurring disaccharide, is a structural isomer of sucrose. [] It is found naturally in honey and sugarcane juice, though in small quantities. [] Isomaltulose is characterized by a 1,6-glycosidic bond between glucose and fructose, in contrast to sucrose’s 1,2-glycosidic bond. [, , ] This structural difference results in a slower hydrolysis and absorption rate compared to sucrose. [, , ]
Isomaltulose is increasingly recognized as a functional sweetener and sucrose substitute due to its unique metabolic properties. [, , ] Studies have demonstrated its potential benefits in various aspects of human health, including improved glucose metabolism, reduced glycemic response, and potential prebiotic effects. [, , , , ]
Palatinose monohydrate, also known as isomaltulose, is a naturally occurring disaccharide carbohydrate composed of one glucose and one fructose molecule linked by an α-1,6-glycosidic bond. It is primarily derived from sucrose through enzymatic rearrangement and is found in small quantities in honey and sugarcane extracts. Palatinose is recognized for its low glycemic index, making it a healthier alternative to traditional sugars like sucrose. This compound is increasingly utilized in various sectors, including food production, nutrition, and sports science due to its unique metabolic properties.
Palatinose monohydrate is classified as a disaccharide carbohydrate. It is produced industrially from table sugar (sucrose) using the enzyme sucrose isomerase, which catalyzes the conversion of sucrose into palatinose. This process rearranges the glycosidic bond from α-1,2 in sucrose to α-1,6 in palatinose. The compound has been studied for its applications in nutrition, metabolism, and as a sugar alternative in food products.
The synthesis of palatinose involves the enzymatic rearrangement of sucrose. The key enzyme used in this process is sucrose isomerase, which can be derived from various microorganisms such as Protaminobacter rubrum. The reaction conditions are typically controlled to optimize yield and purity.
Palatinose monohydrate has the following molecular formula: , where represents the number of water molecules associated with each molecule of palatinose during crystallization.
Palatinose undergoes various chemical reactions that include hydrolysis and fermentation:
Hydrolysis reactions are critical for understanding how palatinose behaves in biological systems, particularly regarding its slower digestion compared to other sugars like sucrose.
The mechanism of action of palatinose involves its slow digestion and absorption in the human body:
Palatinose monohydrate has diverse scientific applications:
Palatinose monohydrate (C₁₂H₂₂O₁₁·H₂O), systematically named 6-O-α-D-glucopyranosyl-D-fructose monohydrate, is a reducing disaccharide composed of glucose and fructose subunits. Its defining structural feature is the α-1,6-glycosidic bond linking the anomeric carbon (C1) of glucose to the C6 hydroxyl group of fructose [1] [10]. This contrasts sharply with sucrose’s α-1,2-glycosidic bond, which connects glucose’s C1 to fructose’s C2. The α-1,6 configuration confers distinct chemical behaviors:
Table 1: Glycosidic Bond Comparison
Property | Palatinose | Sucrose |
---|---|---|
Glycosidic Linkage | α-1,6 | α-1,2 |
Reducing Sugar | Yes | No |
Anomeric Carbon | Free (glucose) | Blocked |
The α-1,6 linkage sterically hinders enzymatic access, requiring specialized hydrolases (e.g., intestinal isomaltase) for cleavage. This bond’s stability underpins Palatinose’s acid resistance and slow digestion [1] [8]. Nuclear magnetic resonance (NMR) studies confirm the α-configuration at C1 of glucose and β-orientation at fructose’s C2, consistent with J-coupling constants of 3–4 Hz for anomeric protons [9].
Crystallization from aqueous solutions yields monohydrate crystals with water molecules occupying lattice sites. Key characteristics include:
Palatinose monohydrate exhibits a sharp melting point at 123–128°C (decomposition), notably lower than sucrose (160–185°C). Thermal gravimetric analysis (TGA) reveals:
Table 2: Thermal and Chemical Stability
Property | Palatinose | Sucrose |
---|---|---|
Melting Point (°C) | 123–128 | 160–185 |
Acid Hydrolysis (pH 2.3) | <2% in 3 months | >98% in 3 months |
Maillard Reactivity | Low | Moderate |
Table 3: Hygroscopicity and Solubility
Condition | Palatinose | Sucrose |
---|---|---|
Solubility (20°C) | 290 g/kg solution | 670 g/kg solution |
Hygroscopicity (85% RH) | Non-hygroscopic | Highly hygroscopic |
Water Activity | Similar to sucrose | Reference standard |
The α-1,6 bond resists acid-catalyzed hydrolysis: